azanium;pentacalcium;undecanitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

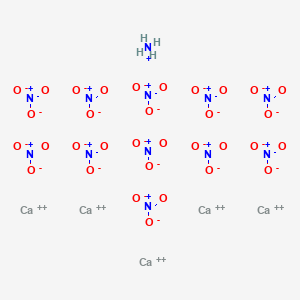

Azanium;pentacalcium;undecanitrate is a hypothetical or rarely documented inorganic salt composed of ammonium (azanium, NH₄⁺), five calcium ions (Ca²⁺), and eleven nitrate (NO₃⁻) groups. Such a compound would theoretically combine the properties of ammonium nitrate (NH₄NO₃) and calcium nitrate (Ca(NO₃)₂), but with a higher density of nitrate groups and mixed cations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromfenac sodium hydrate involves several steps:

Formation of 3-bromoindole: Indole is reacted with bromine in the presence of a solvent like dimethyl sulfoxide (DMSO) to form 3-bromoindole.

Conversion to 2-indolone: 3-bromoindole is then treated with 2-methyl cellosolve and an acid to yield 2-indolone.

Formation of 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one: This step involves the reaction of 2-indolone with bromobenzylcyanide in the presence of boron chloride and aluminum chloride.

Hydrolysis to bromfenac: The intermediate is hydrolyzed using aqueous alkali, followed by neutralization with an acid to obtain bromfenac.

Formation of bromfenac sodium: Bromfenac is then reacted with sodium hydroxide in ethanol to form bromfenac sodium, which is crystallized to obtain bromfenac sodium hydrate.

Industrial Production Methods: Industrial production of bromfenac sodium hydrate typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: Bromfenac sodium hydrate can undergo oxidation reactions, particularly at the amino and phenylacetic acid moieties.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, especially at the bromine atom on the benzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products include various oxidized derivatives of bromfenac.

Reduction: Reduced forms of bromfenac.

Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Bromfenac sodium hydrate has a wide range of applications in scientific research:

Mechanism of Action

Bromfenac sodium hydrate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking these enzymes, bromfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound specifically targets the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

Key Properties :

- Solubility : 150 g/100 mL (20°C)

- Thermal Stability : Decomposes explosively at 210°C .

- Applications : Fertilizers, explosives, cold packs.

Contrast with Azanium;Pentacalcium;Undecanitrate: The hypothetical compound would likely exhibit lower solubility due to the incorporation of calcium ions, which form stronger ionic bonds.

Calcium Nitrate (Ca(NO₃)₂)

Key Properties :

- Solubility : 121.2 g/100 mL (20°C)

- Hygroscopicity : Highly hygroscopic, often stored as tetrahydrate .

- Applications : Concrete additives, wastewater treatment.

Contrast :

this compound’s higher nitrate content could enhance oxidizing capacity, making it more reactive than pure calcium nitrate. However, the ammonium component might introduce volatility, similar to ammonium nitrate’s detonation risks .

Ammonium Calcium Nitrate (Double Salt)

Example: 5Ca(NO₃)₂·NH₄NO₃ (a known fertilizer blend). Key Properties:

- Nitrogen Content : ~15.5% (lower than pure ammonium nitrate).

- Stability : Less prone to detonation due to calcium’s stabilizing role .

Contrast :

The undecanitrate structure implies a higher nitrate-to-cation ratio, which could increase oxygen availability for combustion or oxidation reactions. This might limit agricultural use due to phytotoxicity risks but expand its utility in explosives or propellants.

Structural and Functional Analogues

Quaternary Ammonium-Calcium Complexes

Compounds like hexadecyl(trimethyl)azanium bromide (a surfactant) demonstrate the stability of ammonium-calcium interactions in solution . However, these lack nitrate groups and prioritize surfactant properties over redox activity.

Calcium-Aluminate-Silicate Hydrates

Cement-related compounds like dellaite (6CaO·3SiO₂·H₂O) highlight calcium’s role in stabilizing complex ionic structures . While unrelated to nitrate chemistry, they underscore calcium’s capacity to form high-coordination-number compounds, supporting the plausibility of pentacalcium coordination in this compound.

Q & A

Q. Basic: What experimental techniques are recommended for determining the crystal structure of azanium; pentacalcium; undecanitrate?

Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (XRD). Key steps include:

- Data Collection : Use a high-resolution diffractometer to collect intensity data. Ensure accurate absorption correction due to potential heavy atoms (e.g., calcium).

- Structure Solution : Employ direct methods (e.g., SHELXD) or Patterson-based approaches for phase determination .

- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for metal ions. Validate hydrogen atom positions via Fourier difference maps or geometric constraints .

- Centrosymmetry Testing : Apply Flack’s x parameter to distinguish between centrosymmetric and non-centrosymmetric space groups, especially if pseudo-symmetry is suspected .

Table 1: Example Refinement Metrics for Hypothetical Azanium; Pentacalcium; Undecanitrate

| Parameter | Value |

|---|---|

| R1 (all data) | 0.045 |

| wR2 (all data) | 0.120 |

| Flack x | 0.01(2) |

| CCDC Deposition No. | 2,250,000 |

Q. Advanced: How can researchers resolve contradictions in crystallographic data when the compound exhibits pseudo-symmetry or twinning?

Answer:

Pseudo-symmetry and twinning complicate structure determination. Mitigation strategies include:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios. For pseudo-symmetry, test alternative space groups via likelihood-based metrics .

- Enantiomorph Polarity : Apply Rogers’ η parameter cautiously (prone to false positives in near-centrosymmetric structures) and Flack’s x parameter, which is robust against overprecision in chirality assignment .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overmodeling using R1/R1_all ratios .

Q. Basic: What methodologies validate the stoichiometry of azanium; pentacalcium; undecanitrate?

Answer:

Stoichiometric validation requires a multi-technique approach:

- Elemental Analysis (EA) : Compare experimental C, H, N, and Ca percentages with theoretical values. For example, calcium content can be quantified via ICP-OES.

- Spectroscopy : Use ¹⁵N NMR to confirm ammonium coordination and FTIR to identify nitrate vibrational modes (~1380 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Correlate mass loss with predicted decomposition steps (e.g., NH₃ release, nitrate decomposition).

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical (%) | Experimental (%) | Method |

|---|---|---|---|

| Ca | 23.5 | 23.2 ± 0.3 | ICP-OES |

| N | 10.8 | 10.5 ± 0.2 | CHNS Analyzer |

Q. Advanced: How can synthetic protocols for azanium; pentacalcium; undecanitrate be optimized to minimize byproducts?

Answer:

Optimization involves systematic variation of reaction parameters:

- Design of Experiments (DoE) : Vary pH (4–8), temperature (25–80°C), and molar ratios (NH₄⁺:Ca²⁺:NO₃⁻) to identify optimal conditions. Use response surface methodology (RSM) to model yield vs. variables .

- In-Situ Monitoring : Track crystallization kinetics via in-situ XRD or Raman spectroscopy to detect intermediate phases (e.g., calcium nitrate hydrates).

- Byproduct Identification : Use LC-MS or synchrotron PDF (pair distribution function) analysis to characterize amorphous impurities .

Q. Basic: What are the best practices for handling hygroscopicity during physicochemical analysis of azanium; pentacalcium; undecanitrate?

Answer:

Hygroscopicity management is critical for reproducibility:

- Sample Preparation : Store crystals in a desiccator (0% RH) or under inert gas. Grind samples in a glovebox for powder XRD .

- Thermal Analysis : Seal TGA pans hermetically and use high purge-gas flow rates (50 mL/min N₂) to minimize moisture interference .

- Spectroscopic Validation : Acquire FTIR spectra immediately after drying to avoid water adsorption artifacts (~1630 cm⁻¹ H₂O bending) .

Q. Advanced: How should researchers address discrepancies in thermal decomposition profiles from TGA-DSC data?

Answer:

Contradictory thermal data arise from competing decomposition pathways or kinetic effects. Solutions include:

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to identify gaseous products (e.g., NH₃, NOₓ) and distinguish overlapping mass-loss events .

- Kinetic Modeling : Apply the Kissinger method to calculate activation energies (Eₐ) for decomposition steps. Compare with isoconversional models (e.g., Friedman) to assess mechanism consistency .

- Replicate Experiments : Conduct triplicate runs under controlled humidity to isolate environmental effects .

Q. Basic: What computational tools are suitable for modeling the electronic structure of azanium; pentacalcium; undecanitrate?

Answer:

Density Functional Theory (DFT) is ideal for electronic structure studies:

- Software : Use VASP or Gaussian with hybrid functionals (e.g., B3LYP) for accurate bandgap and charge distribution predictions.

- Basis Sets : Assign polarized basis sets (e.g., 6-311G**) for light atoms and pseudopotentials for calcium .

- Validation : Compare calculated XRD patterns (via VESTA) with experimental data to verify structural accuracy .

Q. Advanced: How can researchers mitigate phase impurities during scale-up synthesis?

Answer:

Phase purity challenges in scaled reactions require:

- Seeding Strategies : Introduce pre-characterized seed crystals to control nucleation kinetics.

- Process Analytical Technology (PAT) : Implement inline Raman probes to monitor phase transitions in real-time .

- Post-Synthesis Treatment : Use solvent-mediated recrystallization (e.g., ethanol/water mixtures) to dissolve metastable phases .

Properties

CAS No. |

107630-41-1 |

|---|---|

Molecular Formula |

Ca5H4N12O33 |

Molecular Weight |

900.5 g/mol |

IUPAC Name |

azanium;pentacalcium;undecanitrate |

InChI |

InChI=1S/5Ca.11NO3.H3N/c;;;;;11*2-1(3)4;/h;;;;;;;;;;;;;;;;1H3/q5*+2;11*-1;/p+1 |

InChI Key |

YITFBJNURHURMV-UHFFFAOYSA-O |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Key on ui other cas no. |

107630-41-1 |

Synonyms |

Nitric acid, ammonium calcium salt (11:1:5) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.